molecular formula C37H58Cl2N2O3 B1619175 Menabitan hydrochloride CAS No. 58019-50-4

Menabitan hydrochloride

Cat. No.: B1619175
CAS No.: 58019-50-4
M. Wt: 649.8 g/mol
InChI Key: VYBDZIGAEAYRMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Menabitan hydrochloride (SP-204 dihydrochloride) is the dihydrochloride salt form of Menabitan, a synthetic compound classified as a phosphodiesterase 9 (PDE9) inhibitor. Its IUPAC name is (±)-8-(1,2-Dimethylheptyl)-1,3,4,5-tetrahydro-5,5-dimethyl-2-(2-propynyl)-2H-[1]benzopyrano-[4,3-c]pyridin-10-yl α,2-dimethyl-1-piperidinebutyrate dihydrochloride .

Mechanism of Action: this compound selectively inhibits PDE9, an enzyme that hydrolyzes cyclic guanosine monophosphate (cGMP). By blocking PDE9, it increases intracellular cGMP levels, modulating pain pathways and exhibiting analgesic effects.

Properties

CAS No.

58019-50-4

Molecular Formula

C37H58Cl2N2O3

Molecular Weight

649.8 g/mol

IUPAC Name

[5,5-dimethyl-8-(3-methyloctan-2-yl)-2-prop-2-ynyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-10-yl] 2-methyl-4-(2-methylpiperidin-1-yl)butanoate;dihydrochloride

InChI

InChI=1S/C37H56N2O3.2ClH/c1-9-11-12-15-26(3)29(6)30-23-33(41-36(40)27(4)17-22-39-20-14-13-16-28(39)5)35-31-25-38(19-10-2)21-18-32(31)37(7,8)42-34(35)24-30;;/h2,23-24,26-29H,9,11-22,25H2,1,3-8H3;2*1H

InChI Key

VYBDZIGAEAYRMM-UHFFFAOYSA-N

SMILES

CCCCCC(C)C(C)C1=CC2=C(C3=C(CCN(C3)CC#C)C(O2)(C)C)C(=C1)OC(=O)C(C)CCN4CCCCC4C.Cl.Cl

Canonical SMILES

CCCCCC(C)C(C)C1=CC2=C(C3=C(CCN(C3)CC#C)C(O2)(C)C)C(=C1)OC(=O)C(C)CCN4CCCCC4C.Cl.Cl

Origin of Product

United States

Preparation Methods

The synthesis of menabitan hydrochloride involves several steps, including the formation of the core structure and the addition of functional groups. . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Menabitan hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Key Findings :

  • Analgesic Efficacy: Demonstrated non-opioid analgesic activity in preclinical models.

Comparison with Similar Non-Opioid Analgesic Compounds

Mechanism-Based Comparison

Below is a detailed comparison of Menabitan hydrochloride with other non-opioid analgesics, focusing on molecular targets, mechanisms, and clinical indications:

Compound Target/Mechanism Indications Unique Properties
This compound PDE9 inhibitor (↑ cGMP) Pain relief, IOP reduction Dual analgesic and ocular effects
Vocacapsaicin HCl TRPV1 agonist Pain relief Activates TRPV1 channels, induces analgesia via desensitization
AT-121 Dual μ-opioid/NPFF receptor partial agonist Pain relief Reduces opioid side effects (e.g., addiction)
SNC 80 δ-opioid receptor agonist Pain, depression High selectivity for δ-opioid receptors
Ziconotide Acetate N-type calcium channel blocker Severe chronic pain Intrathecal administration; no tolerance
Flupirtine HCl K⁺ channel opener, NMDA antagonist Neuropathic pain Central action without NSAID/opioid effects
Bicifadine Serotonin/norepinephrine reuptake inhibitor Lower back pain Non-NSAID, non-opioid mechanism

Key Differentiators of this compound

  • PDE9 Specificity: Unlike TRPV1 agonists (e.g., Vocacapsaicin) or calcium channel blockers (e.g., Ziconotide), Menabitan targets PDE9, offering a novel pathway for pain modulation.
  • Dual Therapeutic Effects : Its ability to reduce IOP in glaucoma models distinguishes it from analgesics like SNC 80 or Flupirtine, which lack ocular activity .
  • Safety Profile: As a non-opioid, it avoids risks of respiratory depression or addiction associated with μ-opioid agonists (e.g., AT-121) .

Preclinical Data Highlights

  • Rabbit Model : Menabitan reduced IOP by ~25% at 0.5% concentration, comparable to standard glaucoma therapies .
  • Efficacy vs. PDE Inhibitors : Unlike pan-PDE inhibitors (e.g., caffeine), Menabitan’s PDE9 selectivity minimizes off-target effects .

Biological Activity

Menabitan hydrochloride, also known as SP-204, is a synthetic compound that acts as a potent agonist of cannabinoid receptors. Its chemical structure is related to natural cannabinoids, particularly tetrahydrocannabinol (THC), but features a longer and more branched side chain, along with a nitrogen substitution at the 9-position carbon. This compound has been studied primarily for its analgesic properties and potential therapeutic applications.

  • IUPAC Name : [5,5-dimethyl-8-(3-methyloktan-2-il)-2-prop-2-inil-3,4-dihidro-1H-hromeno[4,3-c]piridin-10-il] 2-metil-4-(2-metilpiperidin-1-il)butanoat
  • Molecular Formula : C₃₇H₅₆N₂O₃
  • Molecular Weight : 576.85 g/mol
  • CAS Number : 83784-21-8 (hydrochloride form: 58019-50-4)

Biological Activity

This compound has demonstrated significant biological activity, particularly in the context of pain management and neuropharmacology.

This compound exhibits its effects primarily through the activation of cannabinoid receptors (CB1 and CB2). This action leads to various physiological responses, including:

  • Analgesic Effects : Studies have shown that Menabitan can produce antinociceptive effects in both animal models and human trials, suggesting its potential as an effective pain reliever .
  • Neuroprotective Properties : The compound has been investigated for its neuroprotective effects, which may be beneficial in conditions like neurodegenerative diseases .

Case Studies and Experimental Data

  • Analgesic Efficacy in Animal Models :
    • In a series of experiments conducted on rodents, this compound was shown to significantly reduce pain responses in models of acute and chronic pain. The results indicated a dose-dependent relationship between Menabitan administration and pain relief .
  • Neurophysiological Studies :
    • Research highlighted that this compound influences neurotransmitter release in the central nervous system, particularly enhancing the effects of endocannabinoids. This mechanism is thought to contribute to its analgesic and anxiolytic properties .
  • Intraocular Pressure Reduction :
    • A study involving rabbit models demonstrated that this compound effectively lowers intraocular pressure, suggesting potential applications in treating glaucoma .

Comparative Biological Activity

The following table summarizes the comparative biological activities of this compound with other known cannabinoid agonists:

CompoundAnalgesic ActivityNeuroprotective EffectsIntraocular Pressure Reduction
This compoundHighModerateYes
THCHighHighNo
CBDModerateHighNo

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.